molecular formula C9H9BrO B8652913 o-Bromocinnamylalcohol CAS No. 56984-71-5

o-Bromocinnamylalcohol

Cat. No. B8652913
CAS RN: 56984-71-5
M. Wt: 213.07 g/mol
InChI Key: GZGNPOOSJRVAAL-UHFFFAOYSA-N
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Description

O-Bromocinnamylalcohol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Bromocinnamylalcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Bromocinnamylalcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56984-71-5

Product Name

o-Bromocinnamylalcohol

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(2-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2

InChI Key

GZGNPOOSJRVAAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl o-bromocinnamate (66.3 g; 260 mM) was dissolved in 750 ml of anhydrous toluene under nitrogen in a three-neck round bottom flask equipped with addition funnel and condensor. A toluene solution of diisobutylaluminum hydride (520 mM; 1.53 M) was transferred via canula to the addition funnel and then added dropwise to the reaction mixture, which had been chilled to -78°. After the addition was completed the reaction was warmed to ambient temperature over a 1.5 hour period and quenched by the dropwise addition of 50 ml of water. Some cooling was required. The resulting emulsion was added to 640 ml of 2N aqueous hydrochloric acid. After partitioning, the slightly acidic (pH 5) aqueous layer was extracted twice with ether. The combined organic fractions were dried (MgSO4), filtered (fritted funnel), and evaporated to afford an oil. The oil was chromatographed in two portions on the Waters Prep 500 equipped with two cartridges eluting with a total of two gallons of 35% ethyl acetate in hexane. This produced 33.8 g (61% yield) of o-bromocinnamylalcohol. NMR (CDCl3): δ6.8-7.8 (m; 5H); 6.0-6.6 (AB; 1H); 4.2-4.4 (brd.; 2H); 2-2.6 (brs; 1H).
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66.3 g
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750 mL
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Reaction Step One
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